molecular formula C24H33NO5 B4936914 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol

2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol

Cat. No. B4936914
M. Wt: 415.5 g/mol
InChI Key: XWCBTKHAFJFMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol, also known as CT-3, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the early 1990s by a team of researchers led by Dr. Roger Pertwee at the University of Aberdeen. Since then, CT-3 has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol is not fully understood. However, it is believed to exert its effects by interacting with the endocannabinoid system, which plays a key role in regulating inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It is also believed to reduce pain by activating the CB2 receptor, which is involved in regulating pain perception.

Advantages and Limitations for Lab Experiments

One advantage of 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol is that it is a synthetic compound, which means that it can be produced in a consistent and reproducible manner. This makes it ideal for use in laboratory experiments. However, one limitation is that it is not widely available, which can make it difficult for researchers to obtain.

Future Directions

There are several potential future directions for research on 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential as an analgesic for chronic pain conditions. Additionally, further studies could be conducted to better understand the mechanism of action of 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with 3,4,5-trimethylpiperidine to form the intermediate 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethylpiperidin-4-one. This intermediate is then reduced using sodium borohydride to yield 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol.

Scientific Research Applications

2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol can reduce inflammation in animal models of arthritis and multiple sclerosis.

properties

IUPAC Name

2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO5/c1-14-22(18-12-16(27-4)8-10-20(18)29-6)25-23(15(2)24(14,3)26)19-13-17(28-5)9-11-21(19)30-7/h8-15,22-23,25-26H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCBTKHAFJFMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(C(C1(C)O)C)C2=C(C=CC(=C2)OC)OC)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol

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